

# Forvisirvat: An In-Depth Technical Guide on Pharmacokinetics and Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Forvisirvat** (formerly SP-624) is a first-in-class, orally administered, selective activator of Sirtuin 6 (SIRT6), a histone deacetylase implicated in a variety of cellular processes including DNA repair, inflammation, and metabolism.[1] Its novel epigenetic mechanism of action is being investigated for the treatment of Major Depressive Disorder (MDD).[2] This technical guide provides a comprehensive overview of the available pharmacokinetic (PK) and oral bioavailability data for **Forvisirvat**, compiled from preclinical and clinical studies. The information is presented to support further research and development of this compound.

# **Pharmacokinetics in Human Subjects**

The pharmacokinetic profile of **Forvisirvat** has been evaluated in Phase 1 clinical trials involving healthy adult subjects. These studies included single ascending dose (SAD) and multiple ascending dose (MAD) designs to assess the safety, tolerability, and pharmacokinetic parameters of the drug.[3]

## Single Ascending Dose (SAD) Studies

In a SAD study (SP-624-101), healthy participants were administered single oral doses of **Forvisirvat** at 3 mg, 10 mg, and 30 mg. The results demonstrated that the maximum plasma



concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increased in a dose-proportional manner.[3]

## Multiple Ascending Dose (MAD) Studies

A MAD study (SP-624-102) evaluated daily oral doses of 3 mg and 10 mg for 5 days, and 20 mg for 10 days.[3] Consistent with the SAD findings, Cmax and AUC showed dose proportionality.[3]

Table 1: Summary of Human Pharmacokinetic Parameters for Forvisirvat

| Study Type                 | Dose(s)                                     | Tmax (hours) | t½ (hours)   | Key Findings                                                                        |
|----------------------------|---------------------------------------------|--------------|--------------|-------------------------------------------------------------------------------------|
| Single Ascending Dose      | 3 mg, 10 mg, 30<br>mg                       | 1.5 - 3      | ~2.01 - 2.75 | Cmax and AUC increased dose-proportionally.                                         |
| Multiple<br>Ascending Dose | 3 mg, 10 mg (5<br>days), 20 mg (10<br>days) | 1.5 - 3      | ~6.11 - 6.89 | Dose- proportional increases in Cmax and AUC. Reached target plasma concentrations. |

Note: Specific Cmax and AUC values were not publicly available in the reviewed literature and therefore are not included in this table.

## **Food Effect on Oral Bioavailability**

The influence of food on the oral bioavailability of **Forvisirvat** was assessed in a dedicated study. Administration of **Forvisirvat** after a high-fat, high-calorie breakfast resulted in a significantly lower Cmax and a later time to maximum concentration (Tmax) compared to administration in a fasted state. However, the total drug exposure, as measured by AUC, was comparable between the fed and fasting conditions.[3]

# **Preclinical Pharmacokinetics**



While specific quantitative data for **Forvisirvat** in preclinical animal models were not available in the public domain at the time of this review, general principles of preclinical pharmacokinetic studies in rats, dogs, and monkeys are outlined below as a reference for the type of data that would be generated during drug development. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity before human trials.

Table 2: Illustrative Preclinical Pharmacokinetic Parameters (Hypothetical Data for **Forvisirvat**)

| Species | Route   | Dose<br>(mg/kg) | Tmax (h) | Cmax<br>(ng/mL) | AUC<br>(ng·h/mL) | Oral<br>Bioavaila<br>bility (%) |
|---------|---------|-----------------|----------|-----------------|------------------|---------------------------------|
| Rat     | Oral    | e.g., 10        | [Value]  | [Value]         | [Value]          | [Value]                         |
| IV      | e.g., 2 | -               | [Value]  | [Value]         | -                |                                 |
| Dog     | Oral    | e.g., 5         | [Value]  | [Value]         | [Value]          | [Value]                         |
| IV      | e.g., 1 | -               | [Value]  | [Value]         | -                |                                 |
| Monkey  | Oral    | e.g., 5         | [Value]  | [Value]         | [Value]          | [Value]                         |
| IV      | e.g., 1 | -               | [Value]  | [Value]         | -                |                                 |

Note: The data in this table is hypothetical and serves as a template for the expected parameters from preclinical studies. Actual data for **Forvisirvat** is not publicly available.

# **Mechanism of Action and Signaling Pathway**

**Forvisirvat** is a selective activator of SIRT6.[4] SIRT6 is a NAD+-dependent deacetylase that plays a critical role in regulating gene expression, DNA repair, and metabolic homeostasis. In the context of major depressive disorder, the activation of SIRT6 by **Forvisirvat** is thought to modulate neuronal function and synaptic plasticity.

One of the proposed downstream signaling pathways involves the Akt/GSK3 $\beta$  pathway. Upregulation of SIRT6 has been shown to inhibit this pathway, which is implicated in the pathophysiology of depression.[5] By activating SIRT6, **Forvisirvat** may influence the



phosphorylation status of key proteins in this cascade, ultimately impacting neuronal survival and function.





Click to download full resolution via product page

Caption: Proposed signaling pathway of **Forvisirvat** through SIRT6 activation.

# Experimental Protocols Human Pharmacokinetic Studies (Phase 1)

Single Ascending Dose (SAD) Study (SP-624-101) Protocol Summary:

- Study Design: Randomized, double-blind, placebo-controlled.
- Participants: Healthy adult volunteers.
- Intervention: Single oral doses of Forvisirvat (3 mg, 10 mg, 30 mg) or placebo.
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of Forvisirvat.
- Analysis: Non-compartmental analysis was used to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.

Multiple Ascending Dose (MAD) Study (SP-624-102) Protocol Summary:

- Study Design: Randomized, double-blind, placebo-controlled.
- Participants: Healthy adult volunteers.
- Intervention: Daily oral doses of Forvisirvat (3 mg or 10 mg for 5 days; 20 mg for 10 days)
   or placebo.
- Pharmacokinetic Sampling: Blood samples were collected at various time points during and after the dosing period to assess steady-state pharmacokinetics.
- Analysis: Pharmacokinetic parameters were calculated to evaluate drug accumulation and steady-state concentrations.





Click to download full resolution via product page

Caption: Workflow for Phase 1 SAD and MAD clinical trials.

# Preclinical Oral Bioavailability Study (General Protocol for Rodents)

The following outlines a general experimental protocol for determining the oral bioavailability of a compound in a rodent model, such as the rat.

- Animals: Male and female Sprague-Dawley rats are typically used.[6]
- Housing: Animals are housed in controlled conditions with a standard diet and water ad libitum.[6]

## Foundational & Exploratory





#### Dosing:

- Oral (PO): A specified dose of the compound is administered via oral gavage.[6][7]
- Intravenous (IV): A lower dose is typically administered intravenously to a separate group
  of animals to determine the absolute bioavailability.
- Blood Sampling: Serial blood samples are collected from the tail vein or another appropriate site at predetermined time points after dosing.
- Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the compound is quantified using a validated analytical method, such as liquid chromatographytandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both oral and IV routes.
- Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC\_oral / AUC\_iv) \* (Dose\_iv / Dose\_oral) \* 100.





Click to download full resolution via product page

Caption: General workflow for a preclinical oral bioavailability study.

### Conclusion

Forvisirvat exhibits predictable, dose-proportional pharmacokinetics in humans following single and multiple oral administrations. The oral absorption is influenced by food, which delays the rate but not the extent of absorption. Further disclosure of preclinical ADME data and detailed results from human pharmacokinetic studies will be crucial for the continued development and optimization of dosing regimens for Forvisirvat in the treatment of Major Depressive Disorder and potentially other indications. The activation of SIRT6 presents a novel and promising therapeutic strategy, and a thorough understanding of the compound's pharmacokinetic profile is essential for its successful clinical application.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Animal Safety, Toxicology, and Pharmacokinetic Studies According to the ICH S9 Guideline for a Novel Fusion Protein tTF-NGR Targeting Procoagulatory Activity into Tumor Vasculature: Are Results Predictive for Humans? PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 2, multicenter, double-blind, randomized, placebo-controlled study of the safety and efficacy of forvisirvat (SP-624) in the treatment of adults with major depressive disorder -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arrivobio.com [arrivobio.com]
- 5. Alternative Method of Oral Dosing for Rats PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic studies [bio-protocol.org]
- 7. ouv.vt.edu [ouv.vt.edu]
- To cite this document: BenchChem. [Forvisirvat: An In-Depth Technical Guide on Pharmacokinetics and Oral Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586546#pharmacokinetics-and-oral-bioavailability-of-forvisirvat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com